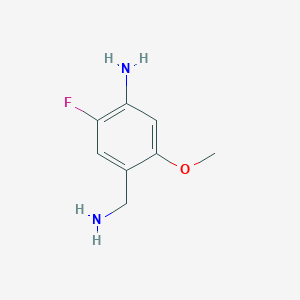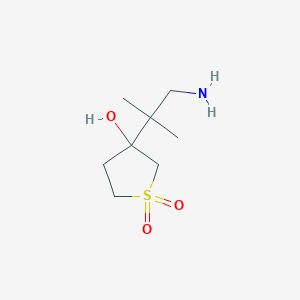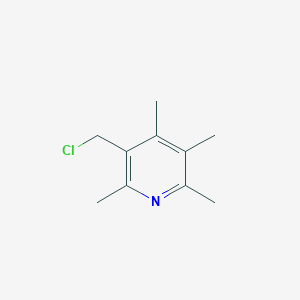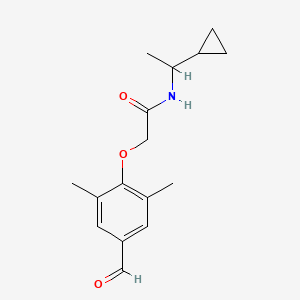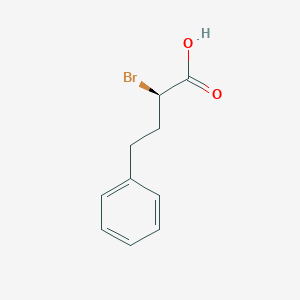
(R)-2-Bromo-4-phenylbutanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Bromo-4-phenylbutanoicacid is an organic compound characterized by the presence of a bromine atom attached to the second carbon of a butanoic acid chain, which also contains a phenyl group on the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-4-phenylbutanoicacid typically involves the bromination of 4-phenylbutanoic acid. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of ®-2-Bromo-4-phenylbutanoicacid may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Bromo-4-phenylbutanoicacid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form ®-2-bromo-4-phenylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can yield ®-2-bromo-4-phenylbutanoic acid derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
- Substitution with hydroxide yields ®-2-hydroxy-4-phenylbutanoic acid.
- Reduction yields ®-2-bromo-4-phenylbutanol.
- Oxidation can produce various carboxylic acid derivatives.
Applications De Recherche Scientifique
®-2-Bromo-4-phenylbutanoicacid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-Bromo-4-phenylbutanoicacid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (S)-2-Bromo-4-phenylbutanoicacid
- 2-Bromo-4-phenylbutanoic acid (racemic mixture)
- 2-Chloro-4-phenylbutanoic acid
Comparison:
Chirality: ®-2-Bromo-4-phenylbutanoicacid is chiral, whereas the racemic mixture contains both enantiomers.
Reactivity: The presence of bromine in ®-2-Bromo-4-phenylbutanoicacid makes it more reactive in substitution reactions compared to its chloro counterpart.
Biological Activity: The specific enantiomer ® may exhibit different biological activities compared to the (S) enantiomer or the racemic mixture, highlighting its uniqueness in research applications.
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
(2R)-2-bromo-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H11BrO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m1/s1 |
Clé InChI |
DJQJKQPODCNTSE-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC[C@H](C(=O)O)Br |
SMILES canonique |
C1=CC=C(C=C1)CCC(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


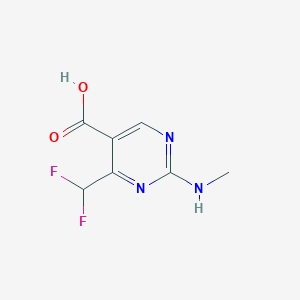

![3-Aminobicyclo[3.3.1]nonan-9-ol](/img/structure/B13168311.png)
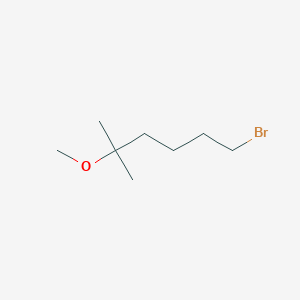
![1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13168326.png)
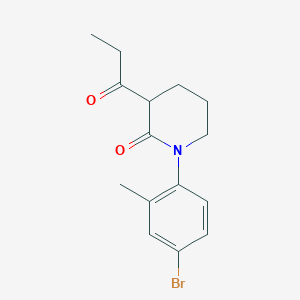
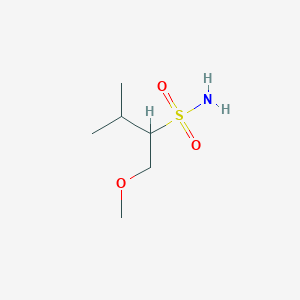

![(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine](/img/structure/B13168349.png)
